1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride
Description
Properties
Molecular Formula |
C10H13BrCl2N2 |
|---|---|
Molecular Weight |
312.03 g/mol |
IUPAC Name |
1-(4-bromo-3-chlorophenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C10H12BrClN2.ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H |
InChI Key |
YEKVIZFXDTYXIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)Br)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The synthesis begins with 4-bromo-3-chloroaniline as the primary aromatic precursor. In a two-step process, the amine group undergoes diazotization followed by substitution with piperazine. The reaction proceeds via the formation of a diazonium intermediate, which is subsequently displaced by the piperazine nucleophile. This method is favored for its scalability, with yields reaching 71% under reflux conditions using copper(II) chloride and lithium chloride as catalysts.
Key reaction equation :
$$
\text{C}6\text{H}4\text{BrCl(NH}2\text{)} + \text{C}4\text{H}{10}\text{N}2 \xrightarrow{\text{CuCl}2, \text{LiCl}} \text{C}{10}\text{H}{12}\text{BrClN}2 + \text{Byproducts}
$$
Optimization Parameters
- Temperature : Reactions conducted at 80–100°C show superior kinetics compared to room-temperature protocols.
- Catalysts : Copper(II) chloride enhances electrophilicity at the aromatic ring, while lithium chloride stabilizes intermediates.
- Solvent Systems : Ethanol-water mixtures (1:1 v/v) improve solubility of both aromatic and piperazine components.
Alkylation of Piperazine Derivatives
Stepwise Synthesis
A widely adopted industrial route involves the alkylation of 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane. This method, detailed in patent EP1531822B1, employs sodium hydroxide in acetone-water solvents to deprotonate the piperazine, facilitating nucleophilic attack on the alkyl bromide.
Reaction steps :
- Deprotonation:
$$
\text{C}{10}\text{H}{12}\text{ClN}2\cdot\text{HCl} + \text{NaOH} \rightarrow \text{C}{10}\text{H}{12}\text{ClN}2 + \text{NaCl} + \text{H}_2\text{O}
$$ - Alkylation:
$$
\text{C}{10}\text{H}{12}\text{ClN}2 + \text{BrC}3\text{H}6\text{Cl} \rightarrow \text{C}{13}\text{H}{17}\text{BrCl}2\text{N}_2 + \text{HBr}
$$
Catalysts and Solvents
- Tetrabutylammonium bromide (TBAB) : Accelerates reaction rates via phase-transfer catalysis, reducing reaction times from 24 hours to 8–10 hours.
- Solvent optimization : Acetone-water mixtures (3:1 v/v) achieve 97% yield by balancing solubility and reactivity.
Microwave-Assisted Synthesis
Advantages Over Conventional Methods
Microwave irradiation replaces traditional reflux setups, enabling rapid heating and precise temperature control. For instance, reactions completed in 30 minutes at 120°C under microwave conditions produce 89% yield compared to 72% yield after 15 hours of reflux.
Energy efficiency : Microwave protocols reduce energy consumption by 40%, as quantified by lower E-factor values (2.1 vs. 3.8 for conventional methods).
Green Chemistry Methodologies
Solvent Systems and Catalysts
Recent advancements emphasize solvent-free or aqueous conditions. A notable example utilizes sulphamic acid as a recyclable catalyst in 2-ethoxyethanol, achieving 95% yield while eliminating hazardous waste.
Environmental metrics :
- Atom economy : 82% (vs. 68% for non-catalytic routes).
- Carbon efficiency : 91% due to minimized byproduct formation.
Comparative Analysis of Synthesis Routes
Chemical Reactions Analysis
1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction:
Cyclization Reactions: The piperazine ring can participate in cyclization reactions, forming various heterocyclic compounds.
Common reagents used in these reactions include bases like potassium carbonate and catalysts like tetrabutylammonium bromide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Intermediate in Pharmaceutical Synthesis : This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
- Organic Buffer : It is utilized as an organic buffer in biochemical applications, aiding in maintaining pH levels during reactions .
Biology
- Serotonin Receptor Interaction : Research indicates that 1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride interacts with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. These interactions are crucial for understanding its potential antidepressant effects and other neuropharmacological activities .
- Cytotoxic Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown moderate activity against pancreatic cancer cell lines, indicating potential for further development in oncology .
Medicine
- Antidepressant Properties : As a precursor in the synthesis of drugs with antidepressant properties, this compound has been investigated for its ability to modulate serotonin levels in the brain. Its structural modifications have been linked to enhanced efficacy in treating mood disorders .
- Antipsychotic Potential : Some derivatives of piperazine compounds have been explored for their antipsychotic effects, acting as dopamine receptor antagonists. This suggests that 1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride could be a candidate for developing new antipsychotic medications .
Industrial Applications
- Material Development : The compound is also being explored for its potential use in developing new materials and chemical processes due to its unique chemical properties and reactivity patterns.
Case Studies
Several studies have documented the applications and effects of 1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride:
- Study on Cytotoxicity : A study evaluated the cytotoxicity of various piperazine derivatives against cancer cell lines (e.g., MiaPaCa2, A549). Results indicated that compounds with similar structures exhibited significant growth inhibition, suggesting potential therapeutic uses in oncology .
- Neuropharmacological Effects : Research focusing on serotonin receptor modulation demonstrated that this compound could influence behavioral outcomes in animal models, supporting its role as a candidate for antidepressant drug development .
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride involves its interaction with molecular targets such as serotonin receptors. It acts as a serotonin receptor agonist, influencing various biological pathways . The exact molecular pathways and targets are still under investigation, but its role in modulating serotonin levels is well-documented.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Meta-substituted Cl (as in 1-(3-chlorophenyl)piperazine) is associated with serotonin receptor modulation, while para-substituted Cl (as in 1-(4-chlorophenyl)piperazine) correlates with antimicrobial efficacy .
- Dual Halogenation : The combination of Br (para) and Cl (meta) in the target compound may synergize receptor-binding and antimicrobial properties, though empirical data are lacking.
Antimicrobial Activity
- 1-(4-Chlorophenyl)piperazine derivatives: Demonstrated moderate to high activity against S. aureus (zone of inhibition: 18–22 mm) and P. aeruginosa (15–18 mm) .
- 1-(3-Chlorophenyl)piperazine derivatives : Primarily studied for CNS activity (e.g., serotonin receptor agonism) rather than antimicrobial effects .
- Target Compound : The bromine atom may enhance antibacterial potency compared to chloro derivatives, as seen in other halogenated pharmaceuticals .
Biological Activity
1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride can be described by its molecular formula and a molecular weight of approximately 276.56 g/mol. The compound features a piperazine ring substituted with a bromine and chlorine atom on the phenyl group, which may influence its biological interactions.
Pharmacological Activities
Anticancer Activity :
Research indicates that derivatives of piperazine, including 1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride, exhibit significant anticancer properties. In a study evaluating various piperazine analogs against human cancer cell lines, compounds with similar substitutions demonstrated moderate to high cytotoxicity against several types of cancer cells, including breast (MCF-7) and colon (HT29) cancer lines .
Mechanism of Action :
The anticancer activity is believed to stem from the compound's ability to interact with specific molecular targets. For instance, it may inhibit certain kinases or modulate pathways involved in cell proliferation and apoptosis. The presence of halogen substituents (bromine and chlorine) can enhance the lipophilicity and therefore the bioavailability of the compound, facilitating its interaction with cellular targets .
Antibacterial and Antifungal Activity
1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride has also been evaluated for its antibacterial properties. Studies have shown that piperazine derivatives can exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structural features have been reported to have minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Case Studies
- Anticancer Screening : In a focused library screening involving piperazine derivatives, 1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride was identified as having significant activity against pancreatic cancer cell lines, showing growth inhibition rates comparable to established chemotherapeutic agents .
- Antibacterial Testing : A comparative study assessed the antibacterial efficacy of various piperazine derivatives, including 1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride. The results indicated that this compound exhibited potent activity against multiple bacterial strains, supporting its potential as an antimicrobial agent .
Summary of Biological Activities
| Activity Type | Description | Observed Effects |
|---|---|---|
| Anticancer | Cytotoxicity against human cancer cell lines | Moderate to high inhibition in MCF-7 and HT29 |
| Antibacterial | Broad-spectrum activity against bacteria | MIC values ranging from 0.0039 mg/mL to >50 μM |
| Mechanism | Interaction with kinases and modulation of apoptotic pathways | Potential inhibition of cell proliferation |
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Bromo-3-chlorophenyl)piperazine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves halogenation and cyclocondensation. For example:
- Halogenation of diethanolamine followed by reaction with substituted anilines (e.g., 2,3-dichloroaniline) in aqueous conditions yields piperazine derivatives .
- Condensation reactions using piperazine with aryl halides (e.g., bromo/chloro-substituted phenyl groups) under catalytic acidic or basic conditions .
Optimization Tips: - Control reaction temperature (e.g., 140°C for piperazine condensation) to minimize side products .
- Use coupling reagents like EDC/HOAt for functionalizing piperazine derivatives with aromatic groups .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
Methodological Answer:
- Reversed-phase liquid chromatography (LC) with micellar or microemulsion mobile phases effectively separates piperazine derivatives from degradation products (e.g., flunarizine hydrochloride analysis) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR and IR spectroscopy confirm cyclocondensation products by verifying aromatic substitution patterns and piperazine ring formation .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and halogen isotope patterns (e.g., bromine/chlorine signatures) .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity profiles during stability studies?
Methodological Answer:
- Forced degradation studies under acidic/alkaline, oxidative, and thermal stress identify major impurities. For example, trazodone hydrochloride impurities include halogenated piperazine derivatives, which can be quantified using LC-MS with ion-pairing reagents .
- Statistical Design of Experiments (DoE) helps distinguish between process-related impurities (e.g., residual starting materials) and degradation products .
Data Analysis Tip:
Compare impurity retention times and fragmentation patterns with reference standards (e.g., 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride) .
Q. What experimental strategies assess the compound’s stability in biological matrices?
Methodological Answer:
- Simulated physiological conditions : Incubate the compound in phosphate-buffered saline (PBS) at 37°C and monitor degradation via LC-UV/MS. Piperazine derivatives are prone to hydrolysis under alkaline conditions .
- Solid-state stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate hygroscopicity and decomposition temperatures .
Critical Parameter:
Store the compound at -20°C in anhydrous environments to prevent HCl loss and deliquescence .
Q. How can researchers design assays to study receptor-binding interactions of this compound?
Methodological Answer:
- Radioligand displacement assays : Use ³H-labeled antagonists (e.g., histamine H₁ or serotonin receptors) to measure competitive binding in cell membranes. Piperazine derivatives often exhibit affinity for neurotransmitter receptors .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in receptor pockets (e.g., 5-HT₁₀ or α-adrenergic receptors) .
Validation:
Correlate in silico predictions with functional assays (e.g., cAMP inhibition for GPCR targets).
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Piperazine derivatives are respiratory irritants .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks, especially during HCl salt formation .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
